molecular formula C5H3ClN2O B053262 3-Chloropyrazine-2-carbaldehyde CAS No. 121246-96-6

3-Chloropyrazine-2-carbaldehyde

Cat. No. B053262
Key on ui cas rn: 121246-96-6
M. Wt: 142.54 g/mol
InChI Key: QRVSQUNWTBLLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943617B2

Procedure details

A flame dried and cooled 100 mL round bottom flask was charged with 2,2,6,6-tetramethylpiperidine (2.5 mL, 14.96 mmol) and anhydrous THF (25 mL) under a nitrogen atmosphere. The contents were cooled to −78° C. and n-butyllithium (2.5 M in hexane, 5.7 mL, ˜14.28 mmol) was added dropwise over a 5 minute period. The reaction mixture was stirred at −78° C. for 5 minutes, bought to 0° C. and stirred at 0° C. for 25 minutes. The reaction mixture was recooled to −78° C. and 2-chloropyrazine (0.78 g, 1 mL, 6.8 mmol) was added over a 3 minute period. After 30 minutes at −78° C., anhydrous DMF (0.99 mL, 13.6 mmol) was added over 3 minutes and the contents stirred at −78° C. for a further 30 minutes. The reaction mixture was bought to 0° C., stirred at 0° C. for 15 minutes, recooled to −78° C. and quenched by the addition of acetic acid (4 mL) in THF (10 mL). The reaction mixture was stirred at room temperature for 10 minutes and partitioned between ethyl acetate (60 mL) and brine (30 mL). The ethyl acetate layer is separated, dried over sodium sulfate, concentrated under reduced pressure and purified by silica gel flash chromatography using dichloromethane and ethyl acetate (9.5:0.5, 400 mL) to yield the title compound a (950 mg). 1H-NMR of the compound was consistent with the desired structure.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1.CN([CH:26]=[O:27])C>C1COCC1>[Cl:16][C:17]1[C:22]([CH:26]=[O:27])=[N:21][CH:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=NC=CN=C1
Step Four
Name
Quantity
0.99 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled 100 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
bought to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
WAIT
Type
WAIT
Details
After 30 minutes at −78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the contents stirred at −78° C. for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was bought to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
recooled to −78° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of acetic acid (4 mL) in THF (10 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (60 mL) and brine (30 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.